molecular formula C26H28O5 B7804178 3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol

3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol

Cat. No.: B7804178
M. Wt: 420.5 g/mol
InChI Key: NAQUAXSCBJPECG-UHFFFAOYSA-N
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Description

3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol is a synthetic organic compound that belongs to the class of oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom. The presence of phenylmethoxy groups adds to the complexity and potential reactivity of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method might involve the use of phenylmethanol derivatives and oxirane intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using similar starting materials and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of simpler alcohols or other derivatives.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biochemical pathways and interactions.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol would involve its interaction with molecular targets such as enzymes or receptors. The phenylmethoxy groups might play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyoxolan-2-ol: Lacks the phenylmethoxy groups, leading to different reactivity and applications.

    5-Phenylmethoxymethyl-oxolan-2-ol: Contains fewer phenylmethoxy groups, affecting its chemical properties.

Properties

IUPAC Name

3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQUAXSCBJPECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976396
Record name 2,3,5-Tri-O-benzylpentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60933-68-8
Record name NSC81026
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5-Tri-O-benzylpentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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